molecular formula C28H33ClF2N2O B1248113 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

Cat. No.: B1248113
M. Wt: 487 g/mol
InChI Key: VAHMWGICKYTGSY-UHFFFAOYSA-N
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Description

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride: is a highly selective synaptosomal dopamine uptake inhibitor. It has a strong affinity for the dopamine uptake carrier protein, making it a significant compound in the study of dopamine-related functions and disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride involves multiple steps, including the reaction of bis(4-fluorophenyl)methanol with 1-(2-chloroethyl)piperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-phenylpropyl bromide to yield Gbr-12909 .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques and is stored as a lyophilized powder to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives of Gbr-12909 with different alkyl or aryl groups attached .

Scientific Research Applications

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of dopamine uptake inhibitors.

    Biology: Helps in understanding the role of dopamine in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating addiction and other dopamine-related disorders.

    Industry: Utilized in the development of new drugs targeting dopamine transporters

Mechanism of Action

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride exerts its effects by inhibiting the dopamine transporter (DAT). This inhibition prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. The compound has a high affinity for DAT, with a binding constant (K_i) of 1 nM . It also shows some affinity for sigma receptors, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride is unique due to its high selectivity and long-acting inhibition of dopamine uptake. Unlike cocaine, it has fewer negative behavioral effects and a longer duration of action, making it a valuable tool in addiction research .

Properties

Molecular Formula

C28H33ClF2N2O

Molecular Weight

487 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

InChI

InChI=1S/C28H32F2N2O.ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;/h1-3,5-6,8-15,28H,4,7,16-22H2;1H

InChI Key

VAHMWGICKYTGSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Synonyms

1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine
1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
GBR 12909
GBR-12909
I 893
I-893
vanoxeamine
vanoxerine

Origin of Product

United States

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